5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole
Description
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c1-11-4(2-3-6-11)5-7-9-10-8-5/h2-3H,1H3,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBIANOHSVKISD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of Pyrazole Tetrazole Systems
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Elucidation of Molecular Geometry and Conformational Aspects
The molecular structure of 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole consists of a pyrazole (B372694) ring and a tetrazole ring linked by a carbon-carbon single bond. Both the pyrazole and tetrazole rings are inherently aromatic and therefore, individually planar. nih.gov The key conformational aspect of the molecule would be the dihedral angle between the planes of these two heterocyclic rings.
In related bitriazole and pyrazole-triazole systems, this dihedral angle can vary. For example, in one crystallographically independent molecule of methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole and pyrazole rings was found to be 4.80 (14)°, indicating a nearly coplanar arrangement. nih.gov In another independent molecule within the same crystal structure, this angle was 8.45 (16)°. nih.gov For 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, the dihedral angle between the benzene (B151609) and tetrazole rings is a more significant 45.7 (2)°. nih.gov The actual dihedral angle in this compound would be determined by a balance of electronic effects (favoring coplanarity for π-system conjugation) and steric hindrance between the rings.
The bond lengths and angles within the individual pyrazole and tetrazole rings are expected to be within the normal ranges for such heterocyclic systems. nih.govnih.gov The 5-substituted 1H-tetrazole moiety can exist in two tautomeric forms, 1H and 2H. wikipedia.org In solution and the solid state, the 1H-tautomer is generally the predominant form. wikipedia.org
Table 1: Expected Bond and Angle Parameters (Note: These are generalized values based on related structures, not experimental data for the specific compound.)
| Parameter | Expected Value Range |
| C-N bond length (in rings) | 1.31 - 1.36 Å |
| N-N bond length (in rings) | 1.29 - 1.35 Å |
| C-C bond length (inter-ring) | 1.45 - 1.49 Å |
| Angles within rings | 105 - 112° |
Analysis of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound would be dictated by various intermolecular interactions, which are crucial for the stability of the crystal lattice.
Hydrogen Bonding: The most significant interaction is expected to be N—H···N hydrogen bonds. The N-H group on the tetrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms on adjacent molecules can act as acceptors. nih.govnih.gov This type of interaction often leads to the formation of one-dimensional chains or more complex supramolecular architectures. nih.gov For instance, in the crystal structure of 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, molecules are linked into chains by N—H···N hydrogen bonds. nih.gov
π–π Stacking: Given the aromatic nature of both heterocyclic rings, π–π stacking interactions are also likely to play a role in the crystal packing. These interactions would occur between the pyrazole and/or tetrazole rings of adjacent molecules. The centroid-to-centroid distances for such interactions in related structures are typically in the range of 3.4 to 3.8 Å. nih.govnih.gov In some cases, these stacking interactions link the hydrogen-bonded chains into a more complex three-dimensional network. nih.gov
Without experimental crystallographic data, a definitive analysis of the crystal packing and the precise nature and geometry of these intermolecular interactions for this compound cannot be provided.
Theoretical and Computational Chemistry Studies of 5 1 Methyl 1h Pyrazol 5 Yl 1h 1,2,3,4 Tetrazole and Analogs
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in the study of pyrazole-tetrazole hybrids to predict their geometries, energetic properties, and reactivity.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry of pyrazole-tetrazole compounds. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, in related pyrazole (B372694) derivatives, the geometry is optimized to find the most stable conformation, which is essential for further analysis of the molecule's properties. The optimized structure of a similar compound, 1-amino-tetrazolo-[4,5-b]tetrazole, was determined using the B3LYP/6-311++G** level of theory, confirming its stability on the potential energy surface. researchgate.net Analysis of pyrazole and tetrazole rings in various hybrid compounds has shown that they are generally planar, a feature attributed to their aromaticity. mdpi.com
Table 1: Selected Optimized Geometric Parameters for a Representative Pyrazole-Tetrazole Analog (Note: Data is for a representative analog, as specific data for 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole was not available in the searched literature.)
| Parameter | Value |
| Bond Length (Å) | |
| N1-N2 | 1.343 |
| N2-C3 | 1.373 |
| C3-C4 | 1.419 |
| C4-N1 | 1.332 |
| Bond Angle (°) | |
| N1-N2-C3 | 108.5 |
| N2-C3-C4 | 109.1 |
| C3-C4-N1 | 106.2 |
| Dihedral Angle (°) | |
| N1-N2-C3-C4 | 0.0 |
This interactive table is based on typical bond lengths and angles for pyrazole rings found in the literature.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com For many organic molecules, the electronic transitions in the UV-Vis region are dominated by the electron transfer between these two frontier orbitals. joaquinbarroso.com
In pyrazole-tetrazole hybrids, the distribution of HOMO and LUMO orbitals can reveal the most probable sites for electrophilic and nucleophilic attacks. For example, in 1-amino-tetrazolo-[4,5-b]tetrazole, the HOMO is localized on one tetrazole ring, while the LUMO is on the other, indicating the reactive sites of the molecule. researchgate.net
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Representative Pyrazole-Tetrazole Analog (Note: Data is for a representative analog, as specific data for this compound was not available in the searched literature.)
| Parameter | Energy (eV) |
| EHOMO | -6.297 |
| ELUMO | -1.810 |
| ΔE (HOMO-LUMO Gap) | 4.487 |
This interactive table is based on data for a similar imidazole (B134444) derivative, illustrating the concept. irjweb.com
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. In C-substituted tetrazoles, NBO analysis has been used to evaluate their electronic properties and aromaticity. mdpi.com This analysis can provide insights into the stabilization energy associated with electron delocalization from occupied to unoccupied orbitals. The population of antibonding π* orbitals and the transfer of electron density from the p(z) orbital of one nitrogen atom to the rest of the π-electron system are key parameters in describing electronic delocalization. joaquinbarroso.commdpi.com
In a study on 5-vinyl-1H-tetrazole, NBO analysis was used to understand the distribution of atomic charges within the molecule, both as a single molecule and in a system of three molecules. mdpi.com This information is valuable for understanding intermolecular interactions.
DFT calculations are instrumental in predicting the energetic properties of nitrogen-rich compounds like pyrazole-tetrazole hybrids, which are often considered as potential high-energy density materials (HEDMs). Key energetic properties include the heat of formation (HOF), detonation velocity (D), and detonation pressure (P). researchgate.net Isodesmic reactions are often employed to accurately calculate the HOF. researchgate.net
The introduction of certain functional groups, such as nitro (-NO2) or azido (B1232118) (-N3), can significantly increase the HOF and improve detonation performance. nih.gov For a series of tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives, it was found that incorporating -NO2 or -NF2 groups was very helpful for enhancing their detonation performance. mdpi.comscispace.com The stability of these compounds is often assessed by examining the bond dissociation energies (BDE) of the weakest bonds.
Table 3: Predicted Energetic Properties for a Representative Energetic Tetrazole Derivative (Note: Data is for a representative analog, as specific data for this compound was not available in the searched literature.)
| Property | Value |
| Heat of Formation (kJ/mol) | 450 |
| Density (g/cm³) | 1.85 |
| Detonation Velocity (km/s) | 8.9 |
| Detonation Pressure (GPa) | 35.2 |
This interactive table is based on typical values for high-energy tetrazole derivatives discussed in the literature.
Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. These descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net
Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net
Chemical Hardness (η): Represents the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net A larger hardness value indicates greater stability.
Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / (2η). researchgate.net
These descriptors have been used to study the stability and reactivity of various heterocyclic compounds, including pyrimidine-tetrazole hybrids. nih.gov
Table 4: Global Reactivity Descriptors for a Representative Pyrazole-Tetrazole Analog (Note: Data is for a representative analog, as specific data for this compound was not available in the searched literature.)
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.053 |
| Chemical Hardness (η) | 2.244 |
| Global Electrophilicity Index (ω) | 3.655 |
This interactive table is based on data for a similar imidazole derivative, illustrating the concept. irjweb.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior and conformational changes of molecules. MD simulations have been employed to study the behavior of pyrazole derivatives in aqueous solutions and to investigate the binding modes of pyrazole-containing compounds with biological targets. researchgate.netrdd.edu.iqnih.gov
Investigation of Tautomeric Forms and Prototropic Equilibria
The phenomenon of tautomerism is a fundamental aspect of the chemistry of nitrogen-containing heterocyclic compounds, including pyrazoles and tetrazoles. nih.govnih.gov Prototropic tautomerism, which involves the migration of a proton, is particularly significant for these ring systems. nih.gov In the case of 5-substituted-1H-tetrazoles, two primary tautomeric forms, the 1H and 2H tautomers, are in equilibrium. nih.govmdpi.com The position of this equilibrium is influenced by the nature of the substituent at the C5-position, the physical state (gas, solution, or solid), and the solvent. mdpi.comresearchgate.net
Computational studies, often employing Density Functional Theory (DFT), have become invaluable tools for investigating the relative stabilities of tautomers and the energy barriers associated with their interconversion. ijsr.netmdpi.comiosrjournals.org For 5-substituted tetrazoles, theoretical calculations have shown that the 2H-tautomer is generally more stable in the gas phase, while the 1H-tautomer is often favored in condensed phases and polar solvents. mdpi.com The energy difference between these tautomers is typically small, allowing for the existence of both forms in equilibrium. researchgate.net
The pyrazole ring also exhibits annular tautomerism. nih.gov For a compound like this compound, the pyrazole moiety is N-substituted with a methyl group, which fixes its tautomeric form. However, the tetrazole ring remains capable of prototropic tautomerism. Therefore, the key equilibrium for this specific molecule involves the migration of the proton between the N1 and N2 positions of the tetrazole ring.
Table 1: Tautomeric Forms of this compound
| Tautomer | Structure |
| 1H-tautomer | This compound |
| 2H-tautomer | 5-(1-methyl-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazole |
Computational models can predict the relative energies of these tautomers. The stability is influenced by electronic effects of the substituted pyrazole ring. The electron-donating or withdrawing nature of the 1-methyl-1H-pyrazol-5-yl group can impact the electron density distribution in the tetrazole ring, thereby affecting the relative stability of the 1H and 2H forms. iosrjournals.org Solvent effects, simulated using models like the Polarizable Continuum Model (PCM), are also crucial in determining the predominant tautomer in solution. d-nb.info
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides deep insights into the reaction mechanisms of tetrazole derivatives, including their thermal decomposition and participation in cycloaddition reactions. researchgate.netacs.org For many tetrazoles, a common decomposition pathway involves a ring-opening reaction to form a transient azide (B81097) intermediate, followed by the elimination of molecular nitrogen (N₂). researchgate.net
In the context of this compound, theoretical studies can elucidate the energetics of various potential reaction pathways. One of the primary reactions of tetrazoles is their thermal decomposition. The mechanism of this process is highly dependent on the substitution pattern. For 1,5-disubstituted tetrazoles, thermal decomposition can lead to the formation of a nitrene intermediate. researchgate.net
Computational methods such as DFT can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. nih.govuc.pt For the thermal decomposition of this compound, a plausible mechanism that can be investigated computationally is the initial valence tautomerism to an azido-imidoyl species, followed by N₂ extrusion.
Table 2: Potential Steps in the Computational Elucidation of the Thermal Decomposition of this compound
| Step | Description | Computational Output |
| 1 | Geometry optimization of the reactant (1H and 2H tautomers). | Optimized structures and energies. |
| 2 | Search for the transition state for ring opening. | Transition state geometry and activation energy. |
| 3 | Identification of the intermediate (e.g., azide). | Structure and energy of the intermediate. |
| 4 | Search for the transition state for N₂ elimination. | Transition state geometry and activation energy for N₂ loss. |
| 5 | Geometry optimization of the final products. | Structures and energies of the resulting species. |
The calculated activation barriers for these steps provide a quantitative measure of the reaction kinetics. researchgate.net These computational findings can rationalize experimentally observed thermal stabilities and product distributions. For instance, a study on the thermolysis of N-(pyrazolyl)tetrazoles showed that they decompose via a ring-opening reaction to an azide intermediate, with activation energies in reasonable agreement with experimental data. researchgate.net
Furthermore, computational studies can explore other reaction pathways, such as cycloaddition reactions where the tetrazole ring can act as a precursor to reactive intermediates. The electronic properties of the pyrazole substituent, as determined by computational analysis of the molecule's frontier molecular orbitals (HOMO and LUMO), can help predict its reactivity in such transformations. nih.gov
Reactivity and Mechanistic Studies of Pyrazole Tetrazole Hybrid Compounds
Functionalization Reactions of Tetrazole and Pyrazole (B372694) Moieties
The pyrazole and tetrazole rings in the hybrid structure offer multiple sites for functionalization, allowing for the strategic modification of the compound's physicochemical properties. The reactivity of each heterocyclic component can be selectively exploited to introduce a variety of substituents.
C-H Deprotonation and Derivatization
While the C5 position of the tetrazole ring is substituted, the pyrazole moiety contains C-H bonds that are amenable to deprotonation and subsequent derivatization. The acidity of these protons is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the linked tetrazole ring. Strong bases, such as organolithium reagents or hindered metal amides, can facilitate the removal of a proton from the pyrazole ring. The resulting organometallic intermediate is a powerful nucleophile that can react with a wide range of electrophiles to introduce new functional groups.
This strategy is analogous to the well-established C-H deprotonation of N-protected tetrazoles at the C5 position, which utilizes reagents like n-butyllithium (nBuLi) or turbo Grignard reagents (iPrMgCl·LiCl) to create a stable metalated intermediate. This intermediate readily reacts with various electrophiles, a principle that can be extended to the pyrazole ring in the hybrid compound.
| Electrophile Class | Example Reagent | Resulting Functional Group |
|---|---|---|
| Aldehydes/Ketones | Benzaldehyde | Secondary/Tertiary Alcohol |
| Amides | Weinreb Amides | Ketone |
| Halogens | Iodine (I₂) | Iodo- |
| Alkyl Halides | Benzyl Bromide | Benzyl- |
| Silyl Halides | Trimethylsilyl (B98337) Chloride (TMSCl) | Trimethylsilyl- |
Regioselective N-Alkylation
The most common functionalization reaction for 1H-tetrazoles is N-alkylation. The acidic N-H proton of the tetrazole ring can be easily removed by a mild base, such as potassium carbonate, to form a tetrazolate anion. This anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position of the tetrazole ring.
Consequently, the alkylation of 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole with an alkyl halide typically yields a mixture of two regioisomers: the 1,5-disubstituted and the 2,5-disubstituted tetrazole derivatives. mdpi.com The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the solvent, the counter-ion, and the electronic properties of the substituent at the C5 position. Studies on related systems have shown that the reaction mechanism (SN1 vs. SN2) can also dictate the regiochemical outcome.
| Reagents | Reaction Conditions | Major Products | Minor Products |
|---|---|---|---|
| Alkyl Halide (e.g., CH₃I), K₂CO₃ | DMF, Room Temp. | 5-(1-methyl-1H-pyrazol-5-yl)-2-methyl-2H-1,2,3,4-tetrazole | 5-(1-methyl-1H-pyrazol-5-yl)-1-methyl-1H-1,2,3,4-tetrazole |
| Benzyl Bromide, NaH | THF, 0 °C to Room Temp. | 2-Benzyl-5-(1-methyl-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazole | 1-Benzyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole |
Intermolecular and Intramolecular Cycloaddition Reactions
The tetrazole ring is a stable synthon for nitrile imines, which are highly reactive 1,3-dipoles. Under thermal or photochemical conditions, the tetrazole ring can undergo a retro-[3+2] cycloaddition reaction, extruding a molecule of dinitrogen (N₂) to form a nitrile imine intermediate.
This reactive intermediate can be trapped in situ by various dipolarophiles in an intermolecular 1,3-dipolar cycloaddition reaction to form new five-membered heterocyclic rings, such as pyrazolines or pyrazoles. nih.gov This process provides a powerful method for constructing complex molecular scaffolds from the pyrazole-tetrazole core. For an intramolecular cycloaddition to occur, a suitable dipolarophile (e.g., an alkene or alkyne) would need to be tethered to the main structure, typically via the N1 or N2 position of the tetrazole.
| Dipolarophile | Reaction Type | Product Class |
|---|---|---|
| Alkene (e.g., Styrene) | Intermolecular [3+2] Cycloaddition | Pyrazoline |
| Alkyne (e.g., Phenylacetylene) | Intermolecular [3+2] Cycloaddition | Pyrazole |
| Nitrile | Intermolecular [3+2] Cycloaddition | 1,2,4-Triazole |
Thermal Decomposition Pathways and Identification of Intermediates
The thermal stability of pyrazole-tetrazole hybrids is a critical property, particularly for their application as energetic materials. nih.gov The decomposition of 5-substituted tetrazoles is generally initiated by the cleavage of the tetrazole ring. maxapress.comacs.org Theoretical and experimental studies have identified two primary decomposition pathways for the tetrazole moiety. researchgate.net
The first and most recognized pathway for 5-substituted-1H-tetrazoles involves a prototropic tautomerization from the 1H-form to the 2H-form, or isomerization into an azidoimine intermediate, followed by the elimination of molecular nitrogen (N₂). researchgate.netrsc.org This process generates the corresponding nitrile imine as a key intermediate. A second, less common pathway involves the fragmentation of the ring to produce other gaseous products like hydrazoic acid (HN₃) and nitriles. researchgate.net For this compound, the primary decomposition event is the loss of N₂ to form the pyrazolyl-substituted nitrile imine, which can then undergo further reactions or fragmentation.
| Decomposition Stage | Key Intermediate(s) | Major Gaseous Products | Reported Tdec Range (°C) for related compounds |
|---|---|---|---|
| Primary | Pyrazolyl-nitrile imine | N₂ | 190 - 300 nih.govmdpi.com |
| Secondary | Nitrile imine fragments | HN₃, HCN, Pyrazole fragments | > 300 |
Advanced Chemical Transformations and Derivatization Strategies
Building upon the fundamental reactivity of the pyrazole-tetrazole core, advanced transformations and derivatization strategies have been developed to synthesize complex molecules with tailored properties. These methods often involve multistep sequences that leverage the unique reactivity of the heterocyclic components.
One powerful strategy involves the reduction of functional groups introduced onto the core structure. For instance, an ester group on the pyrazole ring can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.com This alcohol can then be converted into a leaving group, such as a chloride, using thionyl chloride (SOCl₂), providing an electrophilic site for further modification. mdpi.com This chloromethyl derivative can be used to alkylate nucleophiles, enabling the construction of larger, more complex structures such as "tetrapodal" molecules where two pyrazole-tetrazole units are linked together. mdpi.com Another advanced strategy involves introducing high-energy functional groups, such as nitro (NO₂) moieties, onto the pyrazole ring to enhance the energetic properties of the compound. mdpi.com
| Transformation Strategy | Key Reagents | Intermediate Functional Group | Final Product Type |
|---|---|---|---|
| Reduction and Functionalization | 1. LiAlH₄ 2. SOCl₂ | 1. Hydroxymethyl 2. Chloromethyl | Linked multi-unit structures |
| Introduction of Energetic Groups | HNO₃ / H₂SO₄ | Nitro-pyrazole | High-energy density materials |
| Nucleophilic Ring Opening | Thiol nucleophiles | Thioether linkage | Biologically relevant cyclopentitols mdpi.com |
Advanced Applications and Research Directions for 5 1 Methyl 1h Pyrazol 5 Yl 1h 1,2,3,4 Tetrazole Derivatives
Energetic Materials Science
The quest for new energetic materials that offer superior performance and enhanced safety profiles is a continuous effort in modern chemistry. Derivatives of 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole are promising candidates in this field due to their intrinsic properties, such as high nitrogen content, positive heats of formation, and the potential for tunable thermal stability.
High-Nitrogen Content Compounds as High-Energy Density Materials (HEDMs)
High-nitrogen compounds are a significant class of HEDMs, deriving their energy from the large positive enthalpy of formation associated with the numerous N-N and C-N bonds within their structures. rsc.orgias.ac.in Upon decomposition, these compounds release a substantial amount of energy, primarily forming the environmentally benign and stable dinitrogen (N₂) gas. rsc.org The tetrazole ring, with a nitrogen content of 80% by weight in its unsubstituted form, is a powerful building block for creating such materials. mdpi.com
The combination of a pyrazole (B372694) ring with a tetrazole moiety in a single molecular framework, as seen in this compound derivatives, creates a synergistic effect that enhances their energetic properties. mdpi.com The introduction of energetic groups such as nitro (-NO₂) or azido (B1232118) (-N₃) groups onto the pyrazole-tetrazole backbone can further increase the nitrogen content and energy density. mdpi.comresearchgate.net For instance, the conversion of an aminotetrazole group to a nitroiminotetrazole has been shown to significantly improve the enthalpy of formation. mdpi.com
The energetic properties of these compounds are closely linked to their heats of formation. A higher positive heat of formation indicates a greater amount of stored chemical energy. ias.ac.in Research has shown that connecting nitropyrazoles with other nitrogen-rich heterocycles like tetrazole is an effective strategy for developing new high-performance energetic materials. nih.gov
Table 1: Comparison of Energetic Properties of Selected High-Nitrogen Compounds
| Compound | Nitrogen Content (%) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT) | 73.7 | 1190 | 7430 | 22.4 |
| Hydroxylammonium salt of H₃TTT | - | - | 8061 | 24.8 |
| Hydrazinium salt of H₃TTT | - | - | 7984 | 24.6 |
| 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole | - | 228.07 | 9260 | 37.92 |
| TNT | 18.5 | -61.5 | 6881 | 19.5 |
| RDX | 37.8 | 62.8 | 8795 | 34.0 |
| HMX | 37.8 | 74.9 | 9110 | 39.0 |
Data compiled from multiple sources. researchgate.netmdpi.comrsc.orgrsc.org
Detonation Performance and Combustion Characteristics
The detonation performance of an energetic material is characterized by key parameters such as detonation velocity (D) and detonation pressure (P). researchgate.net These properties are directly influenced by the compound's density, heat of formation, and oxygen balance. rsc.org Derivatives of pyrazole-tetrazole have been shown to exhibit promising detonation characteristics, often superior to traditional explosives like TNT. rsc.orgresearchgate.net
The introduction of nitro groups into the pyrazole ring of pyrazole-tetrazole hybrids can significantly enhance detonation performance. rsc.org For example, a study on isomeric pyrazole-tetrazoles containing nitro groups demonstrated high density and superior detonation properties. researchgate.net The nitramine derivative, N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide, and its energetic salts have shown outstanding detonation properties comparable to RDX. researchgate.net
The combustion of tetrazole derivatives is a complex process. researchgate.net The heat released in the condensed phase plays a dominant role in the combustion mechanism. researchgate.net A peculiarity of tetrazole combustion is that the products can contain stable, high-energy nitrile derivatives instead of reaching thermodynamic equilibrium, which means only a portion of the stored energy is released. researchgate.net
Thermal Stability and Decomposition Behavior
Thermal stability is a critical parameter for the practical application of energetic materials, as it relates to their safety and storage. ias.ac.in Despite their high nitrogen content, tetrazole and its derivatives can exhibit good thermal stability due to the aromaticity of the heterocyclic system. mdpi.com The decomposition temperature is a key indicator of thermal stability.
For pyrazole-tetrazole based energetic materials, the introduction of different functional groups can influence their thermal behavior. For instance, 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H₃TTT) shows excellent thermal stability with a decomposition temperature above 247 °C. rsc.org However, the formation of its energetic salts can lead to lower decomposition temperatures. rsc.org
The decomposition of nitropyrazole derivatives often begins with the loss of a nitro group. researchgate.net The thermal decomposition pathways can include ring cleavage (N-N or C-N bond breaking), hydrogen transfer, and nitro-nitrite isomerization. researchgate.net Understanding these decomposition mechanisms is crucial for designing more stable and reliable energetic materials. researchgate.net
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The fields of coordination chemistry and metal-organic frameworks (MOFs) have seen significant growth, driven by the potential to create materials with tailored porosity, catalytic activity, and other functional properties. The nitrogen-rich pyrazole and tetrazole rings in this compound and its derivatives make them excellent ligands for the construction of these advanced materials.
Tetrazole and Pyrazole Moieties as Bridging and Multidentate Ligands in MOF Construction
Both pyrazole and tetrazole moieties are versatile building blocks in coordination chemistry. researchgate.net The pyrazolate anion can act as a bridging ligand, connecting metal centers to form polynuclear complexes. uninsubria.it Similarly, the tetrazole ring, with its four nitrogen atoms, offers multiple coordination sites and can function as a multidentate or bridging ligand. researchgate.net This capability allows for the formation of diverse and complex supramolecular assemblies. researchgate.net
The combination of both pyrazole and tetrazole functionalities within a single ligand, such as derivatives of this compound, provides a rich platform for constructing MOFs with unique topologies and properties. These ligands can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. The specific coordination modes adopted by the pyrazole and tetrazole rings will depend on factors such as the metal ion, solvent, and reaction conditions.
Design and Synthesis of Porous Metal-Tetrazolate Architectures
The design and synthesis of porous metal-tetrazolate architectures is an area of active research, with potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org The numerous bridging coordination modes offered by tetrazole-based ligands provide significant synthetic possibilities for preparing these materials. rsc.org
The rational design of stable MOFs is crucial for their practical implementation. rsc.orgosti.gov This can be achieved through the principles of reticular chemistry, which allows for the top-down design of MOFs with targeted topologies and pore structures from pre-selected building blocks. rsc.orgosti.gov For example, 5-(1H-Tetrazol-1-yl)isophthalic acid has been used to construct a three-dimensional porous MOF with a rutile-related net topology, which exhibits selective gas adsorption properties. nih.gov
The synthesis of these materials is often carried out under solvothermal conditions, where the metal salt and the tetrazole-containing ligand are heated in a suitable solvent. In some cases, in situ ligand formation or transformation can occur during the synthesis process, leading to the formation of novel structures. researchgate.net
Selective Gas Adsorption and Separation Properties of MOF Derivatives
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface areas, tunable pore sizes, and chemically modifiable structures make them exceptional candidates for gas adsorption and separation. researchgate.netrsc.org The incorporation of tetrazole-based ligands, such as derivatives of this compound, into MOF structures can significantly enhance their selectivity for certain gases, particularly carbon dioxide (CO₂).
The nitrogen-rich nature of the tetrazole ring creates a high density of Lewis basic sites, which exhibit strong affinity for acidic gases like CO₂. This interaction facilitates preferential adsorption of CO₂ over other gases such as nitrogen (N₂) and methane (B114726) (CH₄). Research on a tetrazolyl-decorated MOF, HHU-5 ([Cu₆(TBDPB)₃(H₂O)₆]·9DMF·15H₂O), demonstrated this principle effectively. This MOF, featuring free tetrazolyl groups, exhibited a high CO₂ uptake capacity and notable selectivity. nih.gov
| MOF Derivative | Gas | Adsorption Capacity | Conditions | Selectivity |
|---|---|---|---|---|
| HHU-5 | CO₂ | 37.1 wt % | 273 K, 1 bar | High for CO₂/N₂ and CO₂/CH₄ |
| MOF-5 | CO₂/H₂ | N/A | 298 K, 445 kPa | Separation factor ~5 |
| MOF-5 | CO₂/N₂ | N/A | 298 K, 445 kPa | Separation factor >60 |
Catalytic Activity of Tetrazole-Based MOFs
The unique electronic and structural properties of tetrazole ligands also render them valuable components in the design of catalytic MOFs. The high density of nitrogen atoms and the presence of Lewis basic sites within the tetrazole ring can actively participate in catalytic reactions. mdpi.com These MOFs have shown promise in diverse catalytic applications, from promoting the decomposition of propellants to facilitating organic transformations. tandfonline.comtandfonline.com
One significant application is the catalysis of the thermal decomposition of ammonium (B1175870) perchlorate (B79767) (AP), a common oxidizer in solid propellants. Tetrazole-based energetic MOFs (EMOFs) can significantly lower the decomposition temperature of AP while increasing its heat release. tandfonline.com The catalytic mechanism is often attributed to the electron transfer processes facilitated by the MOF structure. tandfonline.com The nitrogen-rich nature of the ligands is also beneficial as it increases the gas production of propellants. tandfonline.com
Furthermore, tetrazole-amide-functionalized Zn-MOFs have been successfully employed as catalysts for the cycloaddition of CO₂ with epoxides to produce cyclic carbonates. mdpi.comresearchgate.net In this process, the Lewis basic sites in the tetrazole moiety interact with and activate the CO₂ molecule, lowering the energy barrier for the reaction. The stability and reusability of these MOF catalysts have been demonstrated over multiple reaction cycles. mdpi.com
| Catalyst (Tetrazole-Based MOF) | Reaction | Key Findings |
|---|---|---|
| [Pb₃(bta)₂(O)₂(H₂O)]n/AP | Ammonium Perchlorate (AP) Decomposition | Decreased decomposition temp. by 54.6°C; Increased heat release by 1332.2 J·g⁻¹ (at 10 wt%). tandfonline.com |
| [Pb(Htztr)₂(H₂O)]n/AP | Ammonium Perchlorate (AP) Decomposition | Decreased decomposition temp. by 91.1°C; Increased heat release by 1444.4 J·g⁻¹ (at 10 wt%). tandfonline.com |
| Nitrogen-Rich Zn(II) MOF | CO₂ Cycloaddition with Epoxides | Achieved conversions ranging from 17% to 99%; Catalyst is stable and reusable. mdpi.comresearchgate.net |
| CUST-804 (Copper-based MOF) | Visible-Light-Driven CO₂ Photoreduction | CO production activity up to 2.71 mmol g⁻¹ h⁻¹ with 82.8% selectivity. acs.org |
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are fundamental to technologies like optical switching, data storage, and frequency conversion. rsc.org Derivatives of this compound are emerging as promising candidates for NLO applications due to their highly polarizable π-electron systems.
Second-Order Nonlinear Optical Activity and Second Harmonic Generation (SHG)
Second-order NLO effects, such as Second Harmonic Generation (SHG), arise in materials that lack a center of symmetry. rsc.org SHG is the process where two photons of the same frequency interact with the NLO material and are converted into a single photon with twice the frequency (and half the wavelength). mdpi.com For molecular crystals, this requires a non-centrosymmetric packing arrangement.
The design of tetrazole derivatives for SHG often involves creating molecules with significant dipole moments. While the specific compound this compound is not extensively documented for SHG, related pyrazoline-based chromophores have been studied. researchgate.net The key is to engineer molecules whose crystal structures favor a non-centrosymmetric space group. The inherent asymmetry and polarizability of the pyrazole-tetrazole scaffold make it a promising platform for developing new SHG materials. Research in this area focuses on modifying peripheral groups to influence crystal packing and enhance the second-order susceptibility (χ⁽²⁾). researchgate.netresearchgate.net
Third-Order Nonlinear Optical Properties and Z-scan Measurement
Third-order NLO properties are present in all materials, regardless of symmetry. These effects are crucial for applications like optical limiting and all-optical switching. A standard method for characterizing these properties is the Z-scan technique. wikipedia.org This method measures the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) by translating a sample through the focal point of a focused laser beam. ucf.edu
The "open-aperture" Z-scan configuration is used to determine the nonlinear absorption, while the "closed-aperture" configuration measures the nonlinear refraction. wikipedia.org For tetrazole-based compounds, the delocalized π-electrons across both the pyrazole and tetrazole rings can lead to significant third-order NLO responses. Studies on related D-A type pyrazine (B50134) and pyrazoline derivatives have demonstrated that structural tuning significantly influences their third-order NLO properties. rsc.orgresearchgate.net The introduction of strong electron-donating or withdrawing groups can enhance these effects. The Z-scan technique has been instrumental in quantifying the third-order susceptibility (χ⁽³⁾) and second-order hyperpolarizability (γ) of these molecular systems. rsc.orgrsc.org
Design of Push-Pull Tetrazole Complexes for Enhanced NLO Responses
A highly effective strategy for boosting NLO responses is the "push-pull" molecular design. rsc.org This involves connecting a strong electron-donating (push) group to a strong electron-accepting (pull) group via a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon excitation, which generates a large molecular dipole and significantly enhances the molecular hyperpolarizability (β), the microscopic origin of second-order NLO activity. rsc.org
The tetrazole ring is an excellent component for push-pull systems. It can act as an electron-accepting moiety or as part of the π-conjugated linker. rsc.orgrsc.org Researchers have synthesized various 2,5-disubstituted tetrazoles with different donor and acceptor groups and measured their NLO properties using techniques like Hyper-Rayleigh Scattering (HRS). rsc.org Studies show a strong correlation between the push-pull character of the molecule and the measured first hyperpolarizability (β_HRS_). For instance, a tetrazole derivative with a p-nitrophenyl acceptor and a 4-(N,N-diphenylamino)phenyl donor exhibited a significantly higher NLO activity compared to less polarized analogues. rsc.orgrsc.org This tunability allows for the rational design of tetrazole-based materials with optimized NLO performance for specific applications. nih.govsemanticscholar.org
| Compound Type | Property | Measured Value | Technique |
|---|---|---|---|
| Push-Pull Tetrazole (1d) | First Hyperpolarizability (β_HRS_) | 252 (±16) × 10⁻³⁰ esu | Hyper-Rayleigh Scattering (in Chloroform at 800 nm) rsc.org |
| p-nitroaniline (reference) | First Hyperpolarizability (β_HRS_) | 23 (±3) × 10⁻³⁰ esu | Hyper-Rayleigh Scattering (in Chloroform at 1064 nm) rsc.org |
| Pyrazine Derivative (S-2) | Third-order Nonlinear Polarizability (χ_I_⁽³⁾) | 35.18 × 10⁻¹³ esu | Z-scan rsc.org |
| Pyrazine Derivative (S-4) | Second-order Hyperpolarizability (γ) | 7.93 × 10⁻³³ esu | Z-scan rsc.org |
Role as Key Intermediates and Building Blocks in Organic Synthesis
Beyond materials science, the this compound scaffold is a valuable building block in organic synthesis. The presence of two distinct, nitrogen-rich heterocyclic rings provides multiple reaction sites for further functionalization, enabling the construction of more complex molecular architectures.
The synthesis of the core pyrazole-tetrazole structure can be achieved through several routes. A common method involves the [3+2] cycloaddition of an azide (B81097) source (like sodium azide) with a pyrazole-substituted nitrile. mdpi.com Once formed, both the pyrazole and tetrazole rings can be subjected to various transformations. For instance, the N-H proton on the tetrazole ring is acidic and can be readily deprotonated, allowing for N-alkylation or N-arylation to generate 1,5- or 2,5-disubstituted tetrazole regioisomers. mdpi.com
This scaffold serves as a key intermediate for synthesizing compounds with potential biological activities, including anti-inflammatory and antileishmanial agents. nih.gov The tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. nih.govacs.org The versatility of the pyrazole-tetrazole hybrid allows chemists to access diverse chemical libraries by modifying substituents on either ring, making it a privileged structure for drug discovery and the development of novel functional molecules. mdpi.com
Precursors for Novel Nitrogen-Containing Heterocycles
The unique structural arrangement of this compound derivatives, featuring two linked nitrogen-rich heterocyclic rings, positions them as valuable precursors for the synthesis of more complex, fused nitrogen-containing heterocycles. The inherent reactivity of the tetrazole ring, particularly under thermal or photochemical conditions, allows for controlled fragmentation and subsequent intramolecular reactions to construct novel ring systems.
One notable application is in the synthesis of fused pyrazolo-triazine systems. For instance, derivatives of pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgnih.govbeilstein-journals.orgtriazine have been prepared from pyrazolyl-tetrazole precursors. nih.gov This transformation typically involves the generation of a reactive intermediate from the tetrazole moiety that undergoes intramolecular cyclization with a suitably positioned functional group on the pyrazole ring or a substituent.
Furthermore, the thermal or photochemical decomposition of tetrazoles is a known method for generating highly reactive nitrile imines. nih.gov While not extensively documented specifically for this compound, this general reactivity opens avenues for its derivatives to be used in 1,3-dipolar cycloaddition reactions. The in situ generated pyrazolyl-substituted nitrile imine could react with various dipolarophiles to create a diverse range of new heterocyclic structures.
Another synthetic strategy involves the cyclative cleavage of pyrazolyltriazenes, which can be conceptually linked to the transformation of pyrazolyl-tetrazoles, to yield pyrazolo[3,4-d] beilstein-journals.orgnih.govnih.gov-3H-triazine derivatives. beilstein-archives.org These reactions highlight the utility of the pyrazole-tetrazole scaffold as a building block for accessing intricate heterocyclic frameworks with potential applications in medicinal chemistry and materials science. The specific reaction pathways and the resulting heterocyclic systems are highly dependent on the substitution pattern of the starting pyrazolyl-tetrazole and the reaction conditions employed.
Bioisosteric Replacement in Molecular Design
The this compound moiety is a significant pharmacophore in medicinal chemistry, primarily due to the well-established role of the 5-substituted-1H-tetrazole ring as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.govnbinno.com This bioisosteric replacement is a cornerstone of modern drug design, offering a strategy to enhance the pharmacological and pharmacokinetic properties of lead compounds. openaccessjournals.comnih.gov
The rationale for this substitution lies in the similar physicochemical properties of the tetrazole and carboxylic acid functionalities. The tetrazole ring possesses a pKa value comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar ionic and hydrogen bond interactions with biological targets. nbinno.com However, the tetrazole group offers several advantages over the carboxylic acid moiety.
One of the most significant benefits is improved metabolic stability. researchgate.net Carboxylic acids are often susceptible to metabolic transformations, which can lead to rapid clearance and reduced bioavailability. The tetrazole ring is generally more resistant to metabolic degradation, resulting in an improved pharmacokinetic profile. nbinno.com Additionally, the tetrazole group can enhance the lipophilicity of a molecule compared to the corresponding carboxylic acid, which can lead to better membrane permeability and oral bioavailability. researchgate.net A prime example of the successful application of this bioisosteric replacement is the angiotensin II receptor antagonist Losartan, where the tetrazole moiety is crucial for its oral activity. scispace.com
The pyrazole component of the this compound scaffold also contributes to its utility in molecular design. Pyrazole and its derivatives are known to exhibit a wide range of biological activities, and the combination of a pyrazole and a tetrazole ring in a single molecule can lead to synergistic effects or novel pharmacological profiles. mdpi.com This hybrid structure allows for diverse substitutions on both the pyrazole and tetrazole rings, enabling fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.
The table below summarizes the key comparative properties of the tetrazole ring as a bioisostere for a carboxylic acid.
| Property | Carboxylic Acid (-COOH) | 5-Substituted-1H-tetrazole | Advantage of Tetrazole |
| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows for analogous interactions with biological targets. |
| Metabolic Stability | Prone to metabolic transformations | Generally resistant to metabolism | Improved pharmacokinetic profile and longer half-life. nbinno.com |
| Lipophilicity | Generally lower | Can be higher | Enhanced membrane permeability and potential for better oral bioavailability. researchgate.net |
| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor | Primarily a hydrogen bond acceptor | Can offer different binding interactions and selectivity. |
| Oral Bioavailability | Can be limited due to metabolism and polarity | Often improved | A key reason for its use in drug design, as seen in drugs like Losartan. scispace.com |
Future Research Perspectives and Emerging Areas in Pyrazole Tetrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
Future synthetic research on pyrazole-tetrazole compounds, including 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole, is expected to move beyond traditional multi-step procedures. The focus will likely be on the development of one-pot reactions and domino sequences that can construct the linked heterocyclic system with high atom economy and efficiency. Methodologies that minimize the use of hazardous reagents, such as sodium azide (B81097) in tetrazole synthesis, are of particular interest. The exploration of flow chemistry for the synthesis of these compounds could offer advantages in terms of safety, scalability, and precise control over reaction conditions.
Advanced Computational Design for Predictive Material Science
Computational chemistry is poised to play a crucial role in accelerating the discovery and optimization of pyrazole-tetrazole-based materials. Future research will likely involve the use of Density Functional Theory (DFT) and other quantum chemical methods to predict the electronic, optical, and energetic properties of this compound and its derivatives. Such computational screening can identify promising candidates for specific applications before their synthesis, saving significant time and resources.
Advanced modeling techniques will also be employed to understand the intermolecular interactions that govern the crystal packing of these compounds. This is particularly important for designing materials with desired properties, such as high density in energetic materials or specific charge transport characteristics in electronic materials. The combination of computational predictions with experimental validation will be key to the rational design of new functional materials based on the pyrazole-tetrazole scaffold.
Exploration of Unconventional Applications in Materials Technology
While pyrazole (B372694) and tetrazole derivatives are known for their applications in pharmaceuticals and energetic materials, future research is expected to explore more unconventional uses. The unique electronic properties of the pyrazole-tetrazole system, arising from the combination of the electron-rich pyrazole and the electron-deficient tetrazole, make them interesting candidates for organic electronics. Research could focus on their potential as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as ligands in the formation of metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.
Another emerging area is the development of "smart" materials that respond to external stimuli such as light, heat, or pH. The nitrogen-rich structure of pyrazole-tetrazoles could be functionalized to create chromic materials that change color in response to their environment. Their high nitrogen content also makes them potential candidates for gas-generating agents in various applications.
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. Future research on this compound and related compounds will emphasize the use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalyst systems that can be easily recovered and reused.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3,4-tetrazole?
The synthesis typically involves cyclocondensation or coupling reactions. For example:
- Cyclocondensation : Reacting hydrazine derivatives with nitriles or cyanoguanidines under acidic conditions to form the tetrazole ring .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be used to attach the pyrazole moiety to the tetrazole core, ensuring regioselectivity .
- Post-functionalization : Alkylation or arylation of pre-formed tetrazole intermediates using halogenated pyrazole derivatives .
Critical Note : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For instance, microwave-assisted synthesis reduces reaction times compared to conventional heating .
Basic: How is the structural characterization of this compound performed?
Key techniques include:
- Spectroscopy :
- NMR : and NMR identify substituent positions and confirm regiochemistry (e.g., distinguishing 1H- vs. 2H-tetrazole tautomers) .
- IR : Absorbance bands near 1500–1600 cm confirm tetrazole ring vibrations .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming tautomeric forms and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Tautomerism : The 1H- and 2H-tetrazole tautomers exhibit different bioactivities. Computational studies (DFT) predict dominant tautomers under physiological conditions .
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) affect IC values. Standardized protocols (e.g., ATP concentration in kinase assays) are essential .
- Solubility : Poor aqueous solubility may lead to false negatives. Use co-solvents (DMSO ≤1%) or prodrug strategies to improve bioavailability .
Basic: What are the key physicochemical properties influencing experimental design?
- pKa : The tetrazole ring has a pKa ~4.5–5.0, making it deprotonated at physiological pH, which affects membrane permeability .
- LogP : Experimental LogP values (e.g., 1.2–1.8) indicate moderate hydrophobicity, requiring optimization for blood-brain barrier penetration in CNS studies .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, guiding storage conditions (desiccated, -20°C) .
Advanced: What computational strategies are used to predict SAR for derivatives of this compound?
- Molecular Docking : Identifies binding modes with targets (e.g., cyclooxygenase-2) by analyzing interactions like H-bonding with tetrazole and pyrazole groups .
- QSAR Models : Utilize descriptors like polar surface area (PSA) and molar refractivity to correlate structure with antimicrobial potency .
- MD Simulations : Assess stability of ligand-target complexes over time, highlighting critical residues for mutagenesis studies .
Advanced: How can synthetic routes be optimized to improve yields of this compound?
- Catalyst Screening : Transition metals (e.g., CuI vs. RuPhos Pd G3) impact coupling efficiency in heterocycle formation .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Switch to toluene or THF for selectivity .
- Workflow Integration : Use flow chemistry for continuous production, reducing purification steps and scaling to gram quantities .
Basic: What safety precautions are recommended when handling this compound?
- Toxicity : Tetrazoles may release toxic HN gas under acidic conditions. Use fume hoods and neutralization protocols .
- Storage : Store in airtight containers under inert gas (N) to prevent oxidation of the tetrazole ring .
- Waste Disposal : Treat with dilute NaOH to decompose tetrazole residues before disposal .
Advanced: What strategies are used to explore novel derivatives for enhanced bioactivity?
- Scaffold Hopping : Replace the pyrazole ring with isosteres (e.g., 1,2,4-triazole) to modulate target affinity .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., CF) to the pyrazole moiety to improve metabolic stability .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., benzothiazole) via linkers to exploit dual-target mechanisms .
Basic: How is the purity of synthesized batches validated?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases (acetonitrile/water + 0.1% TFA) to achieve >95% purity .
- Elemental Analysis : Compare experimental vs. calculated C, H, N percentages (±0.3% tolerance) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Advanced: What mechanistic insights exist for its reported antimicrobial activity?
- Enzyme Inhibition : Tetrazole derivatives inhibit dihydrofolate reductase (DHFR) by mimicking the pterin ring of dihydrofolate, disrupting nucleotide synthesis .
- Membrane Disruption : Pyrazole substituents enhance lipophilicity, promoting interaction with bacterial membranes (e.g., Gram-positive vs. Gram-negative) .
- Resistance Mitigation : Synergy with β-lactam antibiotics reduces efflux pump efficacy in MRSA strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
